2-Fluoro-4,5-dimethoxyaniline
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Overview
Description
2-Fluoro-4,5-dimethoxyaniline is an organic compound with the molecular formula C8H10FNO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by fluorine and methoxy groups
Mechanism of Action
Target of Action
This compound is often used in the synthesis of other substances
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific information on how such factors affect 2-fluoro-4,5-dimethoxyaniline is currently lacking .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Fluoro-4,5-dimethoxyaniline are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It is possible that threshold effects could be observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2,4-dimethoxyaniline with a fluorinating agent. The reaction typically requires a strong base and a suitable solvent, such as dimethyl sulfoxide, to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-4,5-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Fluoro-4-methoxyaniline
- 4,5-Dimethoxyaniline
- 2-Chloro-4,5-dimethoxyaniline
Comparison: 2-Fluoro-4,5-dimethoxyaniline is unique due to the presence of both fluorine and methoxy groups on the benzene ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity compared to similar compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy groups can affect solubility and electronic properties.
Properties
IUPAC Name |
2-fluoro-4,5-dimethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYNLRCFVQFFNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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